N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide
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Overview
Description
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C16H17FN2O3S and a molecular weight of 336.38 g/mol . This compound is known for its unique structural features, which include a dimethylsulfamoyl group and a fluorophenyl group attached to an acetamide backbone.
Preparation Methods
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-(dimethylsulfamoyl)aniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group is known to enhance the compound’s binding affinity to these targets, while the fluorophenyl group can modulate its electronic properties, affecting its overall activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve inhibition or activation of key enzymes and signaling pathways .
Comparison with Similar Compounds
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide: This compound has a similar structure but with the fluorophenyl group in a different position, which can affect its reactivity and biological activity.
N-[4-(dimethylsulfamoyl)phenyl]acetamide: Lacking the fluorophenyl group, this compound has different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-19(2)23(21,22)14-9-7-13(8-10-14)18-16(20)11-12-5-3-4-6-15(12)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQYIYAYVFQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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